molecular formula C19H18F3N3O3 B2590860 N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1286697-03-7

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No. B2590860
M. Wt: 393.366
InChI Key: RLBOYHQKKUPJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound involved in various chemical synthesis processes. For instance, it is used as an intermediate in the synthesis of different chemical compounds, such as N-[2,4-bis(1,3-diphenylimidazolidin-2-yl)-5-hydroxyphenyl]acetamide and others, demonstrating its versatility in organic syntheses (Hocker & Giesecke, 2003).

Antimicrobial Applications

This compound, along with its derivatives, has shown promising results in antimicrobial studies. For example, certain derivatives have demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017). Furthermore, various synthesized derivatives have exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Radiopharmaceutical Research

In the field of radiopharmaceuticals, derivatives of this compound have been used in developing selective radioligands for imaging translocator proteins with positron emission tomography (PET), which has implications in neurological and oncological research (Dollé et al., 2008).

Inhibition Studies and Anti-MRSA Activity

N-substituted phenyl acetamide benzimidazole-based derivatives have been systematically analyzed for their potential as Methicillin Resistant Staphylococcus aureus (MRSA) inhibitors, showing significant antibacterial activity and indicating potential applications in addressing antibiotic resistance (Chaudhari et al., 2020).

Enzyme Inhibition and Antioxidant Studies

Additionally, various derivatives of this compound have been evaluated for enzyme inhibition and antioxidant properties, indicating their potential use in the development of new drugs for diseases involving oxidative stress and enzymatic imbalance (Ranganatha et al., 2014).

properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-28-16-8-7-13(19(20,21)22)11-15(16)23-17(26)12-24-9-10-25(18(24)27)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBOYHQKKUPJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.